molecular formula C20H39NO2 B047800 n-Oleoylethanolamine CAS No. 111-58-0

n-Oleoylethanolamine

Cat. No. B047800
CAS RN: 111-58-0
M. Wt: 325.5 g/mol
InChI Key: BOWVQLFMWHZBEF-KTKRTIGZSA-N
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Description

n-Oleoylethanolamine (OEA) is an endogenous lipid mediator derived from the monounsaturated fatty acid, oleic acid. It plays a crucial role in several biological processes, including the regulation of feeding, body weight, and lipid metabolism. Unlike many other lipid mediators, OEA does not derive its effects from cannabinoid receptors but instead engages peroxisome proliferator-activated receptor alpha (PPAR-α) to exert its physiological actions (Bowen et al., 2017).

Synthesis Analysis

The enzymatic synthesis of OEA has been effectively demonstrated, with processes involving the reaction of purified oleic acid and ethanolamine in the presence of a lipase, achieving high purity and yield. This method offers an economically feasible approach for preparing high-purity OEA, enabling further investigation of its biological and nutritional functions (Wang, Wang, & Wang, 2012).

Molecular Structure Analysis

OEA's structure consists of an ethanolamine moiety esterified to oleic acid, a monounsaturated C18 fatty acid. This molecular configuration is critical for its biological activity, as alterations in the structure can significantly impact its function and interaction with specific receptors like PPAR-α.

Chemical Reactions and Properties

OEA can inhibit glucosylation of natural ceramides in neuroepithelioma cells, suggesting a role in cellular signaling pathways that could influence apoptosis. This action highlights OEA's potential involvement in cell death processes, possibly mediated by its effects on lipid metabolism and signaling (Spinedi, Bartolomeo, & Piacentini, 1999).

Scientific Research Applications

  • Cellular Mechanisms and Apoptosis : A study by Spinedi et al. (1999) found that N-oleoylethanolamine inhibits the glucosylation of natural ceramides in CHP-100 neuroepithelioma cells. This action is significant for potentially enhancing apoptosis induced by C6-Cer (Spinedi, Di Bartolomeo, & Piacentini, 1999).

  • Cardiovascular Health : Wheal, Alexander, and Randall (2010) reported that N-oleoylethanolamine (OEA) promotes vasodilation in rat isolated arteries, influencing food intake regulation and weight loss (Wheal, Alexander, & Randall, 2010).

  • Mitochondrial Function : Research by Wasilewski and Wojtczak (2005) indicated that unsaturated N-acylethanolamines, including N-oleoylethanolamine, inhibit complex I of the respiratory chain and decrease reactive oxygen species formation in heart mitochondria, potentially offering protection against ischemia and inducing programmed cell death (Wasilewski & Wojtczak, 2005).

  • Stroke Therapy : Yang and Wu (2021) discovered that N-oleoylethanolamine-loaded liposomes show promise as an effective intravenous stroke therapy, improving survival rates, memory, and reducing brain damage (Yang & Wu, 2021).

  • Obesity Treatment : Wulff-Pérez et al. (2014) found that nanoemulsions effectively deliver N-oleoylethanolamine, enhancing its efficacy in treating obesity (Wulff-Pérez et al., 2014).

  • Enzymatic Functions : Ueda, Yamanaka, and Yamamoto (2001) identified a new enzyme, N-palmitoylethanolamine hydrolase, distinct from anandamide amidohydrolase, with significant anti-inflammatory potential (Ueda, Yamanaka, & Yamamoto, 2001).

properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVQLFMWHZBEF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044516
Record name N-(2-Hydroxyethyl)oleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid
Record name 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oleoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oleoylethanolamide (OEA) is a major N-acylethanolamine and an endogenous ethanolamide fatty acid. Although it is an endocannabinoids-like compound, it does not bind to cannabinoid receptors. Instead, this lipid sensor is an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) agonist while also being an inhibitor of ceramidase and thereby the sphingolipid signaling pathway.
Record name Oleic monoethanolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

n-Oleoylethanolamine

CAS RN

111-58-0
Record name Oleoylethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-9-octadecenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleic monoethanolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Hydroxyethyl)oleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)oleamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEIC MONOETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HI5J9N8E6
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Record name Oleoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
X Xu, H Guo, Z Jing, L Yang, C Chen… - Journal of …, 2016 - journals.lww.com
Inflammation plays a pivotal role in the pathogenesis of atherosclerosis. Peroxisome proliferator-activated receptor-alpha (PPAR-α) and cannabinoid receptor 2 (CB 2) crucially impact …
Number of citations: 44 journals.lww.com
S Grijalvo, C Bedia, G Triola, J Casas, A Llebaria… - Chemistry and physics …, 2006 - Elsevier
… Conversely, with the exception of N-oleoylethanolamine and its analogs with S-decyl and S-hexadecyl substituents, all the synthesized oleamides inhibited the aCDase in cultured cells, …
Number of citations: 48 www.sciencedirect.com
I Ivanov, P Borchert, B Hinz - Analytical and bioanalytical chemistry, 2015 - Springer
… the endocannabinoids N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (2-AG) as well as of the endocannabinoid-like substances N-oleoylethanolamine (…
Number of citations: 26 link.springer.com
A Spinedi, S Di Bartolomeo, M Piacentini - Biochemical and biophysical …, 1999 - Elsevier
… We report that N-oleoylethanolamine (NOE), widely employed as a ceramidase inhibitor, also inhibits glucosylation of naturally occurring ceramides. When CHP-100 neuroepithelioma …
Number of citations: 37 www.sciencedirect.com
I Matias, G Carta, E Murru, S Petrosino, S Banni… - … et Biophysica Acta (BBA …, 2008 - Elsevier
The tissue concentrations of the endocannabinoids, 2-arachidonoylglycerol (2-AG) and N-arachidonoyl-ethanolamine (anandamide), are altered in the adipose tissue of mice fed a high …
Number of citations: 119 www.sciencedirect.com
R Ottria, S Casati, P Ciuffreda - Chemistry and physics of lipids, 2012 - Elsevier
… Since the discovery of AEA additional non-cannabinoid endogenous compounds such as N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA) have been identified from …
Number of citations: 20 www.sciencedirect.com
M Wulff-Pérez, FJ Pavón, A Martín-Rodríguez… - …, 2014 - Future Medicine
>Aims: N-oleoylethanolamine (OEA) is a lipid mediator that acts as a satiety factor. The main limiting factor for its administration is its poor water solubility. We designed and …
Number of citations: 14 www.futuremedicine.com
X Yang, L Xu, J Zhou, Y Ge… - Journal of …, 2019 - jnanobiotechnology.biomedcentral …
Leading to more and more deaths and disabilities, stroke has become a serious threat to human health. What’s more, few effective drugs are available in clinic till now. In this research, …
A Tyrtyshnaia, S Konovalova, A Ponomarenko… - Nutrients, 2022 - mdpi.com
Neuroinflammation plays a critical role in the pathogenesis of most neurological and neurodegenerative diseases and therefore represents a potential therapeutic target. In this regard, …
Number of citations: 5 www.mdpi.com
MA Karwad, T Macpherson, B Wang… - The FASEB …, 2017 - Wiley Online Library
Cannabinoids modulate intestinal permeability through cannabinoid receptor 1 (CB1). The endocannabinoid‐like compounds oleoylethanolamine (OEA) and palmitoylethanolamine (…
Number of citations: 77 faseb.onlinelibrary.wiley.com

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